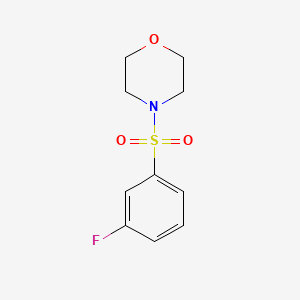

4-(3-fluorobenzenesulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-fluorobenzenesulfonyl)morpholine is an organic compound with the molecular formula C10H12FNO3S. It is a morpholine derivative where the morpholine ring is substituted with a 3-fluorobenzenesulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+3-fluorobenzenesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency and safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-fluorobenzenesulfonyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.

Oxidation: The morpholine ring can be oxidized to form N-oxides.

Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation: N-oxides of morpholine derivatives.

Reduction: Sulfide derivatives of the original compound.

Applications De Recherche Scientifique

4-(3-fluorobenzenesulfonyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(3-fluorobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The fluorine atom enhances the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simple heterocyclic amine with a similar structure but lacks the sulfonyl and fluorine substituents.

4-(4-fluorobenzenesulfonyl)morpholine: Similar structure but with the fluorine atom in the para position.

3-fluoro-4-morpholinoaniline: A related compound used as an intermediate in the synthesis of antibiotics.

Uniqueness

4-(3-fluorobenzenesulfonyl)morpholine is unique due to the presence of both the fluorine atom and the sulfonyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the sulfonyl group provides reactivity towards nucleophiles and electrophiles .

Activité Biologique

4-(3-Fluorobenzenesulfonyl)morpholine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in cancer progression and metastasis. Research indicates that compounds with a similar sulfonamide scaffold demonstrate significant inhibition of ATX activity, suggesting that this compound may exert its effects through competitive inhibition at the enzyme's active site .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the morpholine and sulfonamide groups can significantly affect the potency and selectivity of these compounds. For instance, the introduction of fluorine atoms enhances lipophilicity and biological availability, which is crucial for effective cellular uptake and interaction with target proteins . The presence of the fluorine atom in the para position relative to the sulfonyl group appears to improve inhibitory potency against ATX, as evidenced by various analogs tested in vitro.

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

| Compound | IC50 (nM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | ~32 | Autotaxin (ATX) | Inhibits ATX-dependent invasion |

| Analog 1 (e.g., 3b) | ~9 | Autotaxin (ATX) | Reduces chemoresistance in cancer |

| Analog 2 (e.g., 14) | ~35 | Autotaxin (ATX) | Significant anti-metastatic effects |

Case Studies

- Inhibition of Cancer Cell Invasion : A study demonstrated that this compound significantly inhibits the invasion of A2058 human melanoma cells in vitro. The compound was shown to reduce LPA-mediated invasion pathways, highlighting its potential as a therapeutic agent in melanoma treatment .

- Chemoresistance : Another investigation focused on breast cancer stem-like cells revealed that treatment with this compound reduced resistance to paclitaxel, a common chemotherapeutic agent. This suggests that it may serve as an adjunct therapy to enhance the efficacy of existing cancer treatments .

- Neuropharmacological Effects : Research into morpholine derivatives indicates their applicability in modulating central nervous system receptors, such as CB2 receptors. This opens avenues for exploring their use in neurodegenerative diseases and pain management .

Propriétés

IUPAC Name |

4-(3-fluorophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQNYBLBOJKMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.